

# Spectroscopic Data of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 6-nitro-1H-indole-3-carbaldehyde

Cat. No.: B085431

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## Abstract

This technical guide provides a summary of available and predicted spectroscopic data for the compound **6-nitro-1H-indole-3-carbaldehyde**. Due to the limited availability of comprehensive, published experimental data for this specific molecule, this document combines known information with data from structurally similar compounds to offer a predictive overview for researchers. This guide includes tabulated spectroscopic data, a generalized experimental protocol for spectroscopic analysis of indole derivatives, and a workflow diagram for spectroscopic characterization.

## Introduction

**6-nitro-1H-indole-3-carbaldehyde** is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This document aims to provide a centralized resource for the spectroscopic properties of **6-nitro-1H-indole-3-carbaldehyde**.

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **6-nitro-1H-indole-3-carbaldehyde** is not readily available in published literature. Commercial suppliers, such as Sigma-Aldrich, indicate

that analytical data is not collected for this specific product. Therefore, the following tables present a combination of the limited available information and predicted data based on the analysis of structurally related indole derivatives.

## <sup>1</sup>H NMR Spectroscopy

The following table summarizes the predicted <sup>1</sup>H NMR chemical shifts for **6-nitro-1H-indole-3-carbaldehyde**. The predictions are based on the known spectra of indole-3-carbaldehyde and the expected electronic effects of the nitro group at the 6-position.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	12.0 - 12.5	br s	-
H-2	8.3 - 8.5	s	-
H-4	8.0 - 8.2	d	~8.5
H-5	8.1 - 8.3	dd	~8.5, ~2.0
H-7	8.8 - 9.0	d	~2.0
CHO	10.0 - 10.2	s	-

Note: Predicted values are for a spectrum recorded in DMSO-d<sub>6</sub>.

## <sup>13</sup>C NMR Spectroscopy

The predicted <sup>13</sup>C NMR chemical shifts for **6-nitro-1H-indole-3-carbaldehyde** are presented below. These are estimated based on the known spectrum of indole-3-carbaldehyde and the substituent effects of the nitro group.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	140 - 145
C-3	120 - 125
C-3a	125 - 130
C-4	122 - 127
C-5	118 - 123
C-6	145 - 150
C-7	115 - 120
C-7a	135 - 140
CHO	185 - 190

Note: Predicted values are for a spectrum recorded in DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for **6-nitro-1H-indole-3-carbaldehyde** are listed below.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H (indole)	Stretching	3200 - 3400
C-H (aromatic)	Stretching	3000 - 3100
C=O (aldehyde)	Stretching	1660 - 1690
C=C (aromatic)	Stretching	1580 - 1620
N-O (nitro)	Asymmetric Stretching	1500 - 1550
N-O (nitro)	Symmetric Stretching	1330 - 1370

## Mass Spectrometry

The predicted key mass spectral data for **6-nitro-1H-indole-3-carbaldehyde** are provided below. The fragmentation pattern is expected to be influenced by the nitro and aldehyde groups.

Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	190.16 g/mol
Predicted [M] <sup>+</sup> •	m/z 190
Predicted [M+H] <sup>+</sup>	m/z 191
Predicted Major Fragments	m/z 160 ([M-NO] <sup>+</sup> ), 144 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 132, 116

## Experimental Protocols

As specific experimental protocols for the spectroscopic analysis of **6-nitro-1H-indole-3-carbaldehyde** are not available, a general procedure for the characterization of indole derivatives is provided.

### General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## General Protocol for IR Spectroscopy

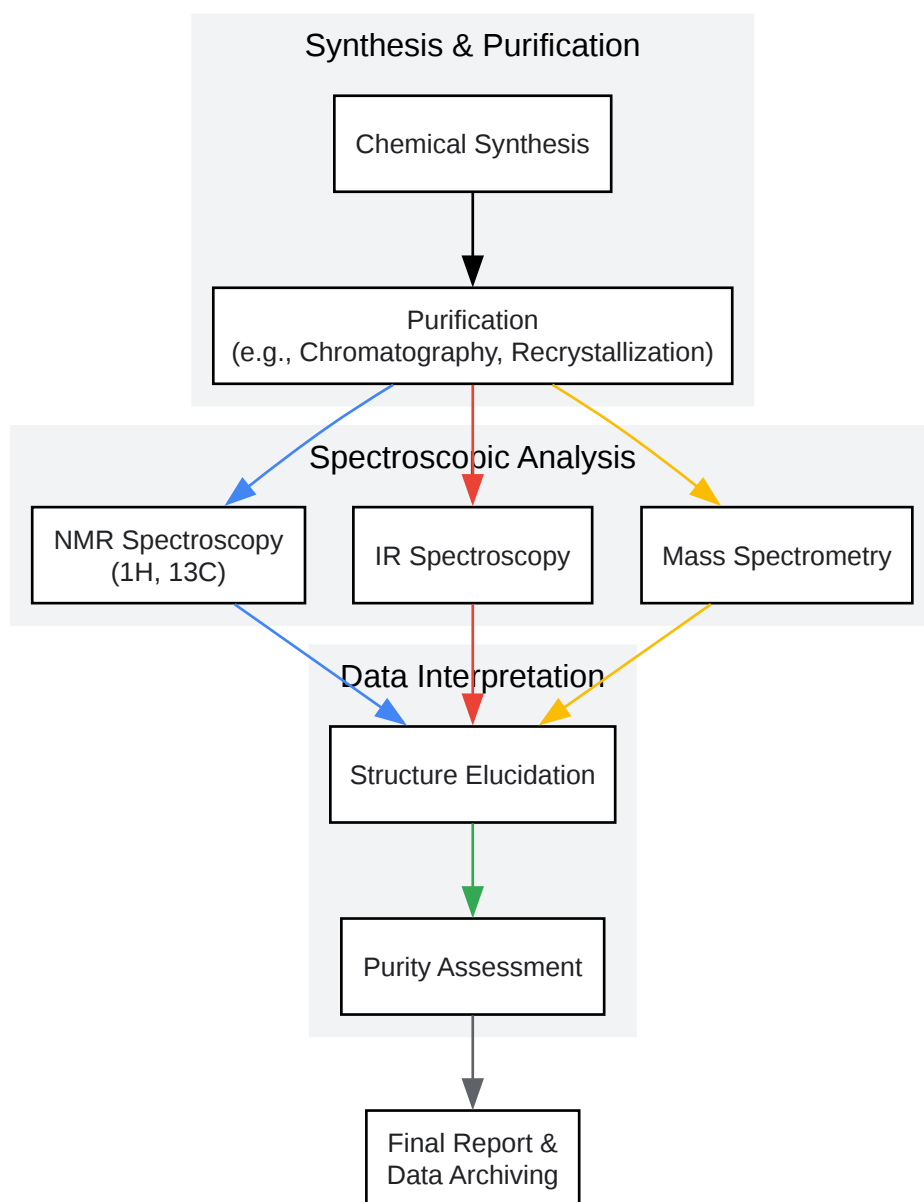
- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition:
  - Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Perform a background scan prior to the sample scan.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## General Protocol for Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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